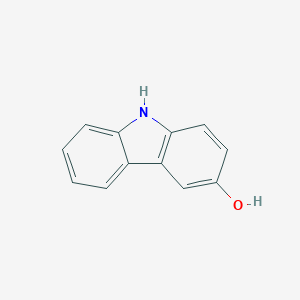

9H-Carbazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKXHZSORLSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224387 | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7384-07-8 | |

| Record name | 3-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9H-Carbazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 9H-Carbazol-3-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details two prominent synthetic routes: a modern single-step annulation and the classical multi-step Fischer-Borsche synthesis. Each method is presented with its reaction mechanism, detailed experimental protocols, and relevant quantitative data.

Single-Step Synthesis via Annulation of Anilines and Quinones

A contemporary and efficient method for the synthesis of 3-hydroxycarbazoles involves the direct annulation of electron-rich anilines with quinones. This approach offers the advantage of a one-pot reaction, proceeding at room temperature.

Reaction Mechanism

The reaction is proposed to proceed through a mechanism analogous to the Nenitzescu indole synthesis.[1] The reaction is initiated by the acid-catalyzed activation of the quinone, followed by a Michael addition of the aniline. Subsequent intramolecular cyclization and dehydration yield the final 3-hydroxycarbazole product.

Experimental Protocol

The following protocol is based on the general method described for the synthesis of substituted 3-hydroxycarbazoles and is adapted for the synthesis of the parent compound, this compound.[1]

Materials:

-

p-Aminophenol

-

1,4-Benzoquinone

-

Toluene (PhMe)

-

Glacial Acetic Acid (AcOH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

In a round-bottom flask, dissolve p-aminophenol (1.0 eq) in a 4:1 mixture of toluene and glacial acetic acid.

-

To this solution, add 1,4-benzoquinone (1.1 eq).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data

The yields for this reaction are sensitive to the electronic and steric properties of the aniline and quinone starting materials. For various substituted analogs, yields are generally in the moderate range.[1]

| Starting Anilide (Substituent) | Starting Quinone (Substituent) | Yield (%) | Reference |

| N-benzyl-3,5-dimethoxyaniline | Benzoquinone | Moderate | [1] |

| N-allyl-3,5-dimethoxyaniline | Benzoquinone | 72 | [1] |

| N-propyl-3,5-dimethoxyaniline | Benzoquinone | 89 | [1] |

Fischer-Borsche Synthesis of this compound

The Fischer-Borsche synthesis is a classical and versatile method for preparing carbazoles. For this compound, this involves a two-step process: the formation of a tetrahydrocarbazole intermediate, followed by its dehydrogenation.

Pathway Overview

Step 1: Synthesis of 1,2,3,4-Tetrahydro-6-hydroxycarbazole

The first step is a Fischer indole synthesis to form the tetrahydrocarbazole ring system.

The reaction proceeds via the formation of a phenylhydrazone from p-methoxyphenylhydrazine and cyclohexanone. Under acidic conditions, the hydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the tetrahydrocarbazole. The methoxy group can then be cleaved to yield the hydroxyl group.

References

A Technical Guide to the Spectroscopic Characterization of 9H-Carbazol-3-ol

This document provides an in-depth technical overview of the spectroscopic methods used to characterize 9H-Carbazol-3-ol, a key heterocyclic compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of expected spectral data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is estimated based on the analysis of structurally similar carbazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 - 11.5 | br s | N-H |

| ~9.0 - 9.5 | br s | O-H |

| ~7.0 - 8.0 | m | Aromatic Protons |

Predicted based on typical chemical shifts for carbazole and phenol moieties.[1][2][3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 | C-OH |

| ~100 - 140 | Aromatic Carbons |

Predicted based on substituent effects on the carbazole ring system.[2][4]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3200 | Broad | O-H Stretch |

| ~3400 - 3300 | Medium | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1450 | Strong | Aromatic C=C Stretch |

| ~1300 - 1200 | Strong | C-O Stretch |

| ~1300 - 1100 | Strong | C-N Stretch |

Predicted based on characteristic IR frequencies for hydroxyl, amino, and aromatic functionalities.[2][5][6]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~183.06 | Molecular Ion [M]⁺ |

Calculated based on the molecular formula C₁₂H₉NO.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution should be filtered into a clean NMR tube to a height of about 4-5 cm. Tetramethylsilane (TMS) can be used as an internal standard.[7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.[8]

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

-

Sample Preparation:

-

KBr Pellet: Mix 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[2]

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[2] This method requires minimal sample preparation.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[2][10]

-

Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.[2]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.[2]

2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[11][12]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[13]

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile compounds and often provides detailed fragmentation patterns.[14]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and less volatile compounds, which minimizes fragmentation and typically shows a prominent molecular ion peak.[11]

-

-

Instrumentation: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.[2]

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be employed to determine the precise elemental composition.[2][14]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. amherst.edu [amherst.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Technical Guide to 9H-Carbazol-3-ol: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 9H-Carbazol-3-ol, a hydroxylated derivative of the heterocyclic compound carbazole. This document details available data on its properties, outlines a potential synthetic approach, and explores its biological significance, particularly in the context of cancer research.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly available literature. However, we can infer its properties based on the well-characterized parent compound, 9H-carbazole, and its closely related derivatives. The introduction of a hydroxyl group at the 3-position is expected to increase polarity, affecting properties like solubility and melting point compared to the parent carbazole.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 9H-Carbazole (Reference) | 9-ethyl-9H-Carbazol-3-ol (Reference) |

| Molecular Formula | C₁₂H₉NO | C₁₂H₉N[1][2] | C₁₄H₁₃NO[3][4] |

| Molecular Weight | 183.21 g/mol | 167.21 g/mol [1][5] | 211.26 g/mol [4] |

| CAS Number | Not explicitly found | 86-74-8[1][2][6] | 811432-28-7[3] |

| Melting Point | Expected to be higher than carbazole due to hydrogen bonding | 243-246 °C[6] | Not available |

| Boiling Point | Expected to be higher than carbazole | 355 °C[6] | Not available |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol and DMSO.[1] | Sparingly soluble in water; soluble in acetone, slightly soluble in benzene, ether, ethanol.[1][6] | Not available |

| Appearance | Likely a solid at room temperature, potentially crystalline. | White to pale yellow crystals or powder.[1] | Not available |

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the carbazole ring system, a singlet for the N-H proton, and a singlet for the O-H proton. The chemical shifts of the aromatic protons will be influenced by the position of the hydroxyl group. |

| ¹³C NMR | Resonances corresponding to the twelve carbon atoms of the carbazole skeleton. The carbon atom attached to the hydroxyl group will show a characteristic downfield shift. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), O-H stretching (broad band around 3200-3600 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 183.21. |

Experimental Protocols

Proposed Synthesis of this compound

A direct and widely cited synthesis for this compound is not readily found in the literature. However, a plausible route can be adapted from general methods for the synthesis of hydroxylated carbazoles. One such approach involves the demethylation of 3-methoxy-9H-carbazole.

Experimental Workflow: Synthesis of this compound

Caption: A potential synthetic route to this compound via demethylation.

Methodology:

-

Reaction Setup: Dissolve 3-methoxy-9H-carbazole in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add a solution of boron tribromide (BBr₃) in DCM to the cooled solution with constant stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Biological Significance and Signaling Pathways

This compound has been identified as a major metabolite of 9H-carbazole oxidation by biphenyl-utilizing bacteria.[7] Furthermore, carbazole derivatives are under investigation for their potential as anticancer agents, with studies suggesting they may reactivate the p53 tumor suppressor pathway.[7]

The p53 protein is a critical transcription factor that responds to cellular stress, such as DNA damage, by inducing cell cycle arrest to allow for DNA repair, or by triggering apoptosis (programmed cell death) if the damage is irreparable.[8][9][10][11] In many cancers, the p53 pathway is inactivated, allowing cancer cells to proliferate uncontrollably.

Simplified p53 Signaling Pathway

Caption: Overview of the p53 pathway in response to cellular stress.

The potential of this compound and its derivatives to modulate this pathway makes them attractive candidates for further investigation in the development of novel cancer therapeutics.

Conclusion

This compound is a molecule of significant interest due to its relationship with the pharmacologically important carbazole scaffold and its potential role in biological pathways relevant to drug discovery. While comprehensive experimental data for this specific compound is sparse, this guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and its connection to the critical p53 tumor suppressor pathway. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Carbazole - Wikipedia [en.wikipedia.org]

- 3. This compound,9-ethyl- | 811432-28-7 [chemnet.com]

- 4. This compound,9-ethyl-(9CI) CAS#: 811432-28-7 [chemicalbook.com]

- 5. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound|High-Purity Research Compound [benchchem.com]

- 8. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]

- 11. p53 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Discovery and Natural Occurrence of 9H-Carbazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of 9H-Carbazol-3-ol, a naturally occurring carbazole alkaloid. The document details its presence in various medicinal plants, methods for its isolation, and insights into its potential biological activities and associated signaling pathways.

Introduction

This compound, also known as 3-hydroxycarbazole, is a tricyclic aromatic heterocyclic organic compound. The carbazole scaffold is a key pharmacophore found in numerous biologically active natural products and synthetic molecules.[1] Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1] The hydroxyl group at the C-3 position of the carbazole nucleus in this compound is a critical feature that can influence its biological activity and potential for further chemical modification.

Discovery and Natural Occurrence

The definitive first discovery of this compound is not prominently documented in a single seminal publication. Instead, its identification has emerged from broader phytochemical investigations of various medicinal plants known to be rich sources of carbazole alkaloids. Members of the Rutaceae family, particularly species of Murraya and Glycosmis, are well-established producers of a diverse array of carbazole alkaloids.

While numerous studies have reported the isolation of various carbazole alkaloids, specific mention of this compound is often embedded within the characterization of a larger suite of related compounds. For instance, research on the chemical constituents of Murraya koenigii (curry leaf) has led to the isolation of a multitude of carbazole alkaloids, including those with hydroxylation patterns. Similarly, Glycosmis pentaphylla has been identified as a rich source of carbazole alkaloids.[2] The natural occurrence of this compound is a result of the plant's secondary metabolism, where it is likely biosynthesized from precursor molecules.

The biotransformation of 9H-carbazole by certain bacteria has also been shown to yield hydroxylated derivatives, including this compound.[3][4] This suggests that microbial systems could also be a potential source or be used in biocatalytic processes to produce this compound.

Table 1: Natural Sources of this compound and Related Carbazole Alkaloids

| Plant Species | Family | Part of Plant | Isolated Carbazole Alkaloids (Examples) | Reference(s) |

| Murraya koenigii | Rutaceae | Leaves, Stem Bark, Roots | Mahanimbine, Murrayanol, Mahanine, 3-methylcarbazole, Murrayafoline A | [5][6][7] |

| Glycosmis pentaphylla | Rutaceae | Stems, Root Bark | Glycosmisines A and B, Glycozoline, Glycozolidine | [2][5] |

| Clausena heptaphylla | Rutaceae | Not specified | 3-Methoxycarbazole | [8] |

| Clausena indica | Rutaceae | Not specified | 3-Methoxycarbazole | [8] |

Experimental Protocols for Isolation

A detailed, standardized protocol for the isolation of this compound is not universally established and can vary depending on the plant source and the specific research objectives. However, a general workflow can be constructed based on common phytochemical isolation techniques for carbazole alkaloids. The following is a representative experimental protocol synthesized from various literature sources describing the isolation of carbazole alkaloids from plant materials.

General Isolation Workflow

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and purification.

Detailed Methodology

1. Plant Material Preparation:

-

The selected plant material (e.g., leaves, stems, or roots of Murraya koenigii or Glycosmis pentaphylla) is air-dried in the shade to prevent the degradation of phytochemicals.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to sequential solvent extraction with solvents of increasing polarity. A common sequence is petroleum ether (or hexane), followed by chloroform, and then methanol.

-

Maceration (soaking at room temperature for several days with occasional shaking) or Soxhlet extraction can be employed. Soxhlet extraction is generally more efficient but uses heat, which might degrade thermolabile compounds.

-

The extracts from each solvent are collected separately.

3. Fractionation:

-

The crude extracts (particularly the less polar extracts like petroleum ether and chloroform, where carbazole alkaloids are often found) are concentrated under reduced pressure using a rotary evaporator.

-

The concentrated crude extract is then subjected to column chromatography for initial fractionation.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light (254 nm and 365 nm) and/or with a suitable staining reagent.

4. Purification:

-

Fractions showing similar TLC profiles and containing compounds with Rf values corresponding to potential carbazole alkaloids are pooled.

-

These pooled fractions are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Preparative TLC: The sample is applied as a band on a larger TLC plate, developed, and the band corresponding to the target compound is scraped off. The compound is then eluted from the silica gel with a suitable solvent.

-

HPLC: Reverse-phase HPLC (e.g., with a C18 column) is often used for the final purification, employing a mobile phase such as a gradient of methanol and water or acetonitrile and water.

5. Structural Characterization:

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, -NH, aromatic C-H).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the carbazole chromophore.

-

Table 2: Quantitative Data on Carbazole Alkaloid Isolation (Illustrative)

| Plant Material | Part Used | Extraction Solvent | Mass of Plant Material | Mass of Crude Extract | Yield of Specific Carbazole Alkaloid | Reference |

| Murraya koenigii | Seeds | Acetone, Chloroform, Methanol | Not specified | 1.05 g (oily substance) | Not specified for this compound | [9] |

| Murraya koenigii | Roots | Petroleum Ether | 1.1 kg | 10 g | 8.3 mg (3-methylcarbazole) |

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on structurally related carbazole derivatives provides strong indications of its potential biological mechanisms, particularly in the context of cancer.

A study on 3-methoxycarbazole, a close derivative of this compound, demonstrated its ability to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[8][10][11] The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.

Furthermore, a synthetic carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to induce apoptosis in human melanoma cells through the reactivation of the p53 signaling pathway.[12] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.

Based on these findings, a plausible signaling pathway for the antitumor activity of this compound can be proposed, involving the modulation of key cancer-related pathways such as NF-κB and p53.

Conclusion

This compound is a naturally occurring carbazole alkaloid with significant potential for further investigation in drug discovery and development. While its initial discovery is intertwined with the broader exploration of carbazole-rich medicinal plants, its presence in species like Murraya koenigii and Glycosmis pentaphylla is evident. The general methodologies for its isolation are established, although specific quantitative data remains to be extensively documented. The preliminary evidence from related carbazole derivatives suggests that this compound may exert its biological effects, particularly its anticancer properties, through the modulation of critical signaling pathways such as NF-κB and p53. Further research is warranted to fully elucidate the discovery, optimize isolation protocols, and comprehensively map the signaling cascades affected by this promising natural product.

References

- 1. ukm.my [ukm.my]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycosmisines A and B: isolation of two new carbazole-indole-type dimeric alkaloids from Glycosmis pentaphylla and an evaluation of their antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycosmisines A and B: isolation of two new carbazole–indole-type dimeric alkaloids from Glycosmis pentaphylla and an evaluation of their antiproliferative activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 12. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystallography and Polymorphism of Carbazole Derivatives: A Case Study in the Absence of 9H-Carbazol-3-ol Data

Introduction

For researchers and professionals in drug development, a comprehensive understanding of a compound's solid-state properties, including its crystal structure and potential for polymorphism, is of paramount importance. This guide addresses the topic of 9H-Carbazol-3-ol, a molecule of interest within the broader class of carbazole derivatives known for their diverse biological and optoelectronic applications.[1] Despite a thorough search of scientific literature and crystallographic databases, no publicly available experimental crystal structure data for this compound could be located. This absence of data for a specific molecule is not uncommon in chemical research and presents a challenge for solid-state characterization.

This document therefore serves a dual purpose. Firstly, it transparently communicates the current lack of crystallographic information on this compound. Secondly, and more importantly, it provides a detailed technical guide on the methodologies and analysis techniques used to study the crystal structure and polymorphism of carbazole derivatives, using closely related and structurally characterized compounds as illustrative examples. This approach aims to equip researchers with the foundational knowledge and technical insights required to approach the crystallographic study of this compound or other related molecules.

Illustrative Crystallographic Data of Carbazole Derivatives

To provide a framework for understanding the solid-state chemistry of carbazoles, the following table summarizes the crystallographic data for several derivatives found in the literature. This data, obtained through single-crystal X-ray diffraction, reveals the typical packing arrangements and intermolecular interactions that govern the solid-state structures of this class of compounds.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| 3-(9H-Carbazol-9-yl)propan-1-ol | C₁₅H₁₅NO | Monoclinic | P2₁/n | a = 5.2930(6) Å, b = 12.5935(16) Å, c = 17.954(2) Å, β = 97.778(6)° | [2] |

| 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one | C₁₄H₁₅NO | Monoclinic | P2₁/c | a = 8.3742(6) Å, b = 17.033(1) Å, c = 8.6083(5) Å, β = 116.432(3)° | [3] |

| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | C₃₂H₃₂N₂ | Monoclinic | P2₁/n | a = 5.6184(4) Å, b = 11.0946(7) Å, c = 19.4673(13) Å, β = 95.982(1)° | [4][5][6] |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | C₁₅H₁₃NO | Monoclinic | P2₁/n | a = 10.6523(10) Å, b = 8.2312(6) Å, c = 13.8005(12) Å, β = 104.387(1)° | [7] |

| 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole | C₁₅H₈Cl₂N₄ | Monoclinic | C2/c | a = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å, β = 98.947(3)° | [8] |

Experimental Protocols for the Study of Carbazole Derivatives

The following sections outline generalized experimental protocols for the synthesis, crystallization, and characterization of carbazole derivatives, based on methodologies reported in the scientific literature.

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives often involves the functionalization of the carbazole core at the nitrogen atom (position 9) or on the aromatic rings. Common synthetic strategies include:

-

N-Alkylation: The nitrogen of the carbazole can be alkylated using an appropriate alkyl halide in the presence of a base. For instance, 3,6-dibromo-9-ethylcarbazole can be synthesized by reacting 3,6-dibromocarbazole with diethyl sulfate in the presence of sodium hydroxide in acetone.[9]

-

Friedel-Crafts Acylation: This reaction can introduce acyl groups onto the carbazole ring. For example, 1-(4-Fluorobenzoyl)-9H-carbazole can be synthesized from 9H-carbazole and 4-fluorobenzonitrile via a Friedel-Crafts acylation.[10]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be used to synthesize various N-aryl carbazoles.

Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common crystallization methods for carbazole derivatives include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This technique was used to obtain single crystals of 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one from an ethanol solution.[3]

-

Solvent Diffusion: A solution of the compound is layered with a miscible anti-solvent in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Characterization Methods

A combination of analytical techniques is employed to characterize the solid-state properties of carbazole derivatives:

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a compound. Data collection is typically performed on a diffractometer equipped with a CCD area detector.[4] The structure is then solved and refined using specialized software like SHELXS and SHELXL.[2]

-

Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline material and can be used to identify different polymorphic forms, assess sample purity, and monitor solid-state transformations.

-

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material, such as melting point, glass transitions, and solid-solid phase transitions, which are indicative of polymorphism.[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability.[12]

-

Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups and molecular vibrations within the crystal lattice.[13] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the molecular structure in solution.[14]

Workflow for a Polymorphism Study of a Carbazole Derivative

The following diagram illustrates a typical experimental workflow for investigating the polymorphism of a carbazole compound.

Figure 1. A generalized workflow for the investigation of polymorphism in carbazole derivatives.

Conclusion and Future Outlook

While direct experimental data on the crystal structure of this compound remains elusive, this guide provides a comprehensive overview of the techniques and methodologies required for such an investigation. The crystallographic data of related carbazole derivatives offer valuable insights into the potential solid-state behavior of this compound class. For researchers interested in this compound, the immediate next steps would involve its targeted synthesis and purification, followed by a systematic polymorph screen as outlined in this guide. The successful crystallization and subsequent single-crystal X-ray diffraction analysis would provide the definitive crystal structure and pave the way for a deeper understanding of its solid-state properties and potential applications. The information presented herein serves as a foundational resource to guide these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-Ethyl-2,3-dihydro-9H-carbazol-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of 9H-Carbazol-3-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold, a tricyclic aromatic system, has garnered significant attention in medicinal chemistry due to its presence in numerous naturally occurring and synthetic bioactive compounds. This technical guide provides an in-depth exploration of the biological activities of 9H-Carbazol-3-ol and its derivatives, highlighting their potential as therapeutic agents. The diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, make this class of compounds a promising area for drug discovery and development.

Cytotoxic Activities

Carbazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Notably, some derivatives exhibit selective toxicity towards cancer cells while showing minimal impact on normal cells, a crucial attribute for potential chemotherapeutic agents.

For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has shown a strong inhibitory effect on the growth of both BRAF-mutated and BRAF-wild-type melanoma cells, with little effect on normal human primary melanocytes[1][2]. This selectivity is a significant advantage over conventional chemotherapy drugs like 5-fluorouracil (5-FU), which often impact both cancerous and normal cells[1]. The antitumor function of ECCA in melanoma cells is attributed to the reactivation of the p53 signaling pathway, leading to increased apoptosis[2].

Furthermore, a series of 5,8-dimethyl-9H-carbazole derivatives have been identified as potent anticancer agents against breast cancer cell lines, particularly the triple-negative MDA-MB-231 cells. These compounds were found to selectively inhibit human topoisomerase I and interfere with actin dynamics, ultimately triggering apoptosis[3].

Table 1: Cytotoxic Activity of 9H-Carbazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |

| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma (BRAF-mutated and wild-type) | Strong Inhibition | Primary Melanocytes | Minimal Impact | [1][2] |

| Carbazole arylhydrazone derivative (2021-7e) | A875 (Human Melanoma) | 4.15 | MARC145 (Monkey Kidney) | 26.64 | [4] |

| 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | - | - | [4] |

| 14a | A875 (Human Melanoma) | 9.77 ± 8.32 | - | - | [4] |

| 5,8-dimethyl-9H-carbazole derivative 4 | MDA-MB-231 (Triple Negative Breast Cancer) | 0.73 ± 0.74 | MCF-10A (Normal Breast) | > 100 | [3] |

| 5,8-dimethyl-9H-carbazole derivative 3 | MDA-MB-231 (Triple Negative Breast Cancer) | 1.44 ± 0.97 | MCF-10A (Normal Breast) | ~52 | [3] |

| Carbazole-oxadiazole derivative 10 | HepG2 (Liver Cancer) | 7.68 | - | - | [5] |

| Carbazole-oxadiazole derivative 10 | HeLa (Cervical Cancer) | 10.09 | - | - | [5] |

| Carbazole-oxadiazole derivative 10 | MCF7 (Breast Cancer) | 6.44 | - | - | [5] |

| 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid (3d) | SK-N-SH (Neuroblastoma) | Most Effective in Series | - | - | [6] |

Antimicrobial and Antifungal Activities

The carbazole nucleus is a key pharmacophore in a variety of antimicrobial agents[7]. Derivatives of 9H-carbazole have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For example, 3-cyano-9H-carbazole, 3-iodo-9H-carbazole, and 3,6-diiodo-9H-carbazole have demonstrated stronger antibacterial activity against Bacillus subtilis than the reference drug amoxicillin. Similarly, 1,3,6-tribromo-9H-carbazole was found to be more potent against Escherichia coli. The position and nature of substituents on the carbazole ring play a crucial role in their antimicrobial efficacy.

Furthermore, novel carbazole derivatives incorporating 1,3,4-oxadiazole scaffolds have exhibited good antimicrobial activity, with some compounds being particularly active against E. coli and the fungus Candida albicans[8]. Some carbazole-based compounds have also shown exceptional anti-biofilm activity, especially against Pseudomonas aeruginosa[8].

Table 2: Antimicrobial Activity of 9H-Carbazole Derivatives

| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Reference |

| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 | |

| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 | |

| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 | |

| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 | |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2, 4, 8) | Staphylococcus aureus | >60% inhibition at 16 | [9] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10) | Staphylococcus strains | 32 | [9] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (3, 8) | Escherichia coli | >40% inhibition at 64 | [9] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 2 or 7 | Candida albicans | >60% inhibition at 64 | [9] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative 1 or 4 | Aspergillus flavus | >60% inhibition at 64 | [9] |

| Dihydrotriazine-carbazole derivative 8f | Various bacterial and fungal strains | 0.5 - 2 | [10] |

| Semicarbazide-carbazole derivative 9d | Various bacterial and fungal strains | 0.5 - 2 | [10] |

Enzyme Inhibition

Carbazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Notably, certain 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives have been identified as promising inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns and implicated in cancer development[11]. Specifically, the S-configured isomers with substituents on the carbazole ring showed significant inhibitory activity, with IC50 values in the low micromolar range[11].

In another study, a series of carbazolyloxy phenylquinazoline derivatives were synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors, with several compounds demonstrating significant inhibitory potency[12]. Additionally, carbazole-based acetyl benzohydrazides have been investigated as urease enzyme inhibitors[13].

Table 3: Enzyme Inhibitory Activity of 9H-Carbazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S) | DNMT1 | 0.777 | [11] |

| S-3-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7r-S) | DNMT1 | 8.147 | [11] |

Antioxidant Activity

Several studies have explored the antioxidant potential of carbazole derivatives. The free radical scavenging activity is a key measure of this potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used method to evaluate this activity.

A series of novel carbazole hydrazine-carbothioamide scaffolds were synthesized, and several compounds exhibited potent antioxidant activities, with some showing IC50 values lower than the standard, acarbose[14]. Similarly, other studies have reported good antioxidant findings for newly synthesized carbazole derivatives using the DPPH test[15][16].

Table 4: Antioxidant Activity of 9H-Carbazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Carbazole hydrazine-carbothioamide 4y | DPPH | 0.38 | [14] |

| Carbazole hydrazine-carbothioamide 4h | DPPH | 0.73 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used to evaluate the biological activities of 9H-carbazole derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer and/or normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the carbazole derivatives for a specified period (e.g., 72 hours)[3].

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

Formazan Solubilization: The plates are incubated to allow the MTT to be metabolized by viable cells into purple formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The carbazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI medium for fungi) in 96-well microtiter plates[9].

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Sample Preparation: Solutions of the carbazole derivatives are prepared in a suitable solvent (e.g., methanol) at various concentrations[5].

-

DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

-

Reaction Mixture: The sample solutions are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes)[5].

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm)[5].

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflows

p53 Signaling Pathway Activation by ECCA

The antitumor activity of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) in melanoma cells is mediated through the activation of the p53 signaling pathway.

Caption: ECCA-induced p53 signaling pathway in melanoma cells.

General Workflow for Synthesis and Biological Evaluation of Carbazole Derivatives

The discovery of novel bioactive carbazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for carbazole derivative drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 3-(3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl)-2-phenylquinazolin-4(3H)-one derivatives to induce ACE inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acgpubs.org [acgpubs.org]

- 14. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

9H-Carbazol-3-ol: A Comprehensive Technical Guide and Historical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Carbazol-3-ol, a heterocyclic aromatic compound belonging to the carbazole family. Due to the limited availability of direct experimental data for this specific molecule, this review synthesizes information from closely related carbazole derivatives to present a robust profile of its anticipated chemical properties, synthesis, and biological potential. Carbazoles, first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, have emerged as a significant scaffold in medicinal chemistry and materials science due to their diverse biological activities.[1] This document serves as a foundational resource for researchers interested in the therapeutic and synthetic applications of this compound and its analogs.

Historical Overview of Carbazole Synthesis

The synthesis of the carbazole nucleus has a rich history, with several classic named reactions forming the bedrock of its chemical exploration. These methods, while historically significant, are often supplemented by modern, more efficient synthetic strategies.

A cornerstone in carbazole synthesis is the Borsche–Drechsel cyclization , first described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908.[2] This acid-catalyzed reaction involves the cyclization of cyclohexanone arylhydrazones to form tetrahydrocarbazoles, which can then be oxidized to the corresponding carbazole.[2][3]

Another classical method is the Bucherer carbazole synthesis , named after Hans Theodor Bucherer. This reaction utilizes a naphthol and an aryl hydrazine in the presence of sodium bisulfite to construct the carbazole framework.[4]

The Graebe–Ullmann reaction provides a pathway to carbazoles through the thermal decomposition of 1-phenyl-1,2,3-benzotriazoles, which are typically formed from the diazotization of N-phenyl-o-phenylenediamines.[1][5][6]

Over the years, these foundational methods have been refined and new synthetic routes have been developed, including transition metal-catalyzed cross-coupling reactions and cycloaddition strategies, offering improved yields and broader substrate scopes.[7][8][9]

Synthesis of this compound and Derivatives

While a specific, optimized protocol for the synthesis of this compound is not extensively documented, several methodologies for the preparation of hydroxycarbazoles can be adapted. A recent single-step synthesis of 3-hydroxycarbazoles involves the annulation of electron-rich anilines with quinones in a toluene/acetic acid solvent system at room temperature.[10] This approach offers a direct and efficient route to the 3-hydroxycarbazole scaffold.

Additionally, the synthesis of 4-hydroxycarbazoles has been achieved through a domino vinylogous conjugate addition/cyclization/elimination/aromatization of 3-nitroindoles with alkylidene azlactones under transition-metal-free conditions.[11][12]

Representative Experimental Protocol: Single-Step Synthesis of 3-Hydroxycarbazoles[10]

This protocol is a representative procedure for the synthesis of 3-hydroxycarbazole derivatives and can be adapted for the synthesis of this compound.

Materials:

-

Substituted electron-rich aniline (1.0 mmol)

-

Benzoquinone or Naphthoquinone (1.1 equiv)

-

Toluene/Acetic Acid (4:1 mixture, 4.0 mL)

Procedure:

-

In a round-bottom flask, dissolve the aniline (1.0 mmol) and the quinone (1.1 mmol) in the toluene/acetic acid (4:1) solvent mixture (4.0 mL).

-

Stir the reaction mixture at room temperature (23 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt like sodium sulfate, and concentration under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 3-hydroxycarbazole derivative.

Chemical and Physical Properties

Direct experimental data for the physical and chemical properties of this compound are sparse. However, based on data for 3-hydroxycarbazole and the general properties of carbazoles, the following can be inferred.

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₉NO | [2] |

| Molecular Weight | 183.21 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature. | [1][9] |

| Melting Point | 256-257 °C | [4] |

| Boiling Point | 431.4±18.0 °C (Predicted) | [4] |

| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO, DMF, and alcohols. | [9] |

| Mutagenicity | Reported to be mutagenic. It is a metabolite of N-methylcarbazole in mammals. | [4][13] |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton of the carbazole ring, and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the position and electronic nature of the hydroxyl group. |

| ¹³C NMR | Resonances for all 12 carbon atoms, with the carbon atom attached to the hydroxyl group appearing at a downfield chemical shift. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C=C stretching vibrations of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (183.21 g/mol ). |

Biological Activities and Potential Applications

The carbazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[6][14][15] While specific studies on this compound are limited, the presence of the hydroxyl group is anticipated to contribute significantly to its biological profile, particularly in terms of antioxidant and hydrogen-bonding interactions with biological targets.

Neuroprotective Effects

Carbazole derivatives have shown significant promise as neuroprotective agents.[7][11] Their mechanisms of action often involve the mitigation of oxidative stress, inhibition of apoptosis, and promotion of neuroregeneration.[7][11] Studies on various carbazole compounds have demonstrated their ability to protect neuronal cells from damage induced by toxins and oxidative insults.[10][16] The antioxidant properties conferred by the hydroxyl group in this compound suggest its potential as a neuroprotective agent.

dot

Caption: Potential neuroprotective mechanism of this compound.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a key structural feature for antioxidant activity. Studies on various hydroxycarbazole derivatives have confirmed their potent radical scavenging abilities.[17][18] Carazostatin, a naturally occurring 3-hydroxycarbazole derivative, has been shown to be a strong antioxidant, inhibiting lipid peroxidation.[15][18] It is highly probable that this compound also possesses significant antioxidant properties.

Antimicrobial Activity

Carbazole derivatives are widely recognized for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[14][19][20] The specific structural modifications on the carbazole nucleus, including the position and nature of substituents, play a crucial role in determining the spectrum and potency of their antimicrobial effects.[6][21] While direct data for this compound is lacking, its core structure suggests potential for antimicrobial activity.

dot

Caption: General antimicrobial mechanisms of carbazole derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer potential of carbazole derivatives.[5][22][23] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.[24][25] The planar aromatic structure of carbazoles allows them to intercalate with DNA, a mechanism employed by some anticancer drugs. The development of novel carbazole-based compounds as anticancer agents remains an active area of research.

Representative Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of carbazole derivatives, which can be applied to the study of this compound.

In Vitro Neuroprotection Assay (H₂O₂-induced cytotoxicity)[8]

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Procedure:

-

Seed cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of the test carbazole compound for 1-2 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM.

-

Incubate the cells for an additional 24 hours.

-

Assess cell viability using a standard method such as the MTT assay.

dot

Caption: Workflow for in vitro neuroprotection assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound, as a member of the versatile carbazole family, holds considerable potential for applications in drug discovery and development. While direct experimental data for this specific compound is limited, a comprehensive review of its closely related analogs suggests a promising profile of biological activities, including neuroprotective, antioxidant, antimicrobial, and anticancer effects. The historical context of carbazole synthesis provides a strong foundation for the development of efficient synthetic routes to this compound. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound, which may lead to the development of novel therapeutic agents. This technical guide serves as a valuable resource for researchers embarking on the exploration of this compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Hydroxycarbazole | C12H9NO | CID 151460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-hydroxycarbazole CAS#: 7384-07-8 [m.chemicalbook.com]

- 5. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-hydroxycarbazole | 7384-07-8 [chemicalbook.com]

- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemcom.com [echemcom.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant activities of natural and synthetic carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 21. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [rjsocmed.com]

- 23. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to 9H-Carbazol-3-ol: Chemical Identity, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Carbazol-3-ol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its fundamental chemical identifiers, a proven synthetic methodology, and explores its potential biological activities based on related carbazole derivatives.

Core Chemical Identifiers

A precise understanding of a compound's identity is fundamental for all research and development activities. The following table summarizes the key chemical identifiers for this compound.[1]

| Identifier | Value |

| CAS Number | 7384-07-8 |

| IUPAC Name | This compound |

| Chemical Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| SMILES String | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)O |

| InChI Key | ZIKXHZSORLSPCO-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of 3-Hydroxycarbazoles

A single-step synthesis for 3-hydroxycarbazoles has been developed, offering a streamlined approach compared to multi-step methods.[1] This protocol involves the annulation of electron-rich anilines and quinones.

Materials:

-

Electron-rich aniline (e.g., p-anisidine)

-

Quinone (e.g., benzoquinone)

-

Toluene (PhMe)

-

Acetic Acid (AcOH)

Procedure:

-

Prepare a 4:1 solvent mixture of toluene and acetic acid.

-

Dissolve the electron-rich aniline and the quinone in the solvent mixture at room temperature.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is sensitive to the electronic and steric properties of the aniline, and reaction times may vary. For some substrates, gentle heating (e.g., 60 °C) may be required to achieve high conversion.[1]

-

Upon completion, the desired 3-hydroxycarbazole derivative can be isolated and purified using standard techniques such as column chromatography.

This method provides a more direct route to the 3-hydroxycarbazole core, avoiding the multiple steps of protection, dehydrogenation, and deprotection often required in other synthetic strategies like the Fischer-Borsche synthesis.[1]

Potential Biological Activities and Signaling Pathways

While specific biological data for the unsubstituted this compound is limited in the reviewed literature, the carbazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[2] Research on closely related derivatives provides insights into the potential therapeutic applications of this compound class.

Carbazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antimalarial, antioxidant, and anticancer properties.[2][3] For instance, some 5,8-dimethyl-9H-carbazole derivatives have been found to inhibit human topoisomerase I (hTopo I), an enzyme crucial for DNA replication and a key target in cancer therapy.[3]

Furthermore, a study on 9-ethyl-9H-carbazole-3-carbaldehyde, a derivative of this compound, demonstrated its ability to induce apoptosis in melanoma cells through the reactivation of the p53 signaling pathway.[4] This was associated with the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK).[4] While these findings are for a substituted analog, they suggest that the 3-oxygenated carbazole core may play a role in modulating critical cellular pathways involved in cancer.

It is important to note that the biological activity of carbazole derivatives is highly dependent on the nature and position of their substituents. Therefore, further investigation is required to elucidate the specific biological profile of this compound.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow for 3-hydroxycarbazoles and a potential signaling pathway implicated by a related derivative.

Caption: Single-step synthesis workflow for 3-hydroxycarbazoles.

Caption: Potential p53 signaling pathway activation by a carbazole derivative.

References

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. echemcom.com [echemcom.com]

- 3. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of 9H-Carbazol-3-ol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 9H-Carbazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging the power of quantum chemical calculations, specifically Density Functional Theory (DFT), this document offers a theoretical framework to understand and predict the behavior of this molecule, aiding in the rational design of novel therapeutics and functional materials. While specific experimental data for this compound is not extensively available in the public domain, this guide is built upon established computational methodologies applied to analogous carbazole derivatives.[1][2][3][4][5]

Computational Methodology

The theoretical investigation of this compound is conducted using the Gaussian suite of programs. The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-311++G(d,p) basis set.[1][2] This level of theory is widely recognized for providing a good balance between computational cost and accuracy for organic molecules.[6][7] Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Experimental Protocols: A Comparative Framework

To validate the theoretical findings, experimental data is crucial. While specific protocols for this compound are not detailed in the provided search results, a general approach based on the characterization of similar carbazole derivatives would involve:

-

Synthesis: The synthesis of N-arylcarbazoles can be achieved through methods like the Ullmann condensation or the Buchwald-Hartwig amination, reacting carbazole with an appropriate aryl halide in the presence of a catalyst.[6]

-

Spectroscopic Characterization:

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra would be recorded to identify the characteristic functional group vibrations. These experimental frequencies can then be compared with the scaled theoretical frequencies obtained from DFT calculations.[4][8][9]

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be measured to determine the experimental HOMO-LUMO gap, which can be compared with the theoretically calculated value.[7]

-

NMR Spectroscopy: 1H and 13C NMR spectra are essential for confirming the molecular structure. Theoretical NMR chemical shifts can also be calculated and compared with experimental data.[1][2][3][10]

-

Molecular Geometry

The optimized geometric parameters of this compound, including bond lengths and bond angles, are fundamental to understanding its three-dimensional structure and reactivity. The carbazole core is expected to be largely planar.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.390 | C2-C3-C4 | 120.0 |

| C3-O | 1.360 | C2-C3-O | 121.0 |

| C4-C12 | 1.410 | C4-C3-O | 119.0 |

| N5-C6 | 1.380 | C6-N5-C11 | 109.0 |

| N5-H | 1.010 | C1-C11-N5 | 108.5 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the type of information generated from DFT calculations.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying molecular structures. The calculated harmonic vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model.

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm-1) | Assignment |

| 3550 | O-H stretch |

| 3450 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1620 | C=C aromatic stretch |

| 1450 | C-N stretch |

| 1250 | C-O stretch |

Note: These are representative frequencies and assignments based on known vibrational modes of carbazole and phenol derivatives.[4][9][11]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.[7] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and can be correlated with the electronic absorption spectrum.[11]

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -1.20 |

| ΔE (HOMO-LUMO Gap) | 4.30 |

| Ionization Potential | 5.50 |

| Electron Affinity | 1.20 |

Note: These values are illustrative and would be derived from the output of the DFT calculations.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The different colors on the MEP surface represent different electrostatic potential values.

-

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack.

-

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons and susceptible to nucleophilic attack.

-

Green regions: Represent neutral electrostatic potential.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the hydroxyl and amine groups.

Logical Workflow for Quantum Chemical Calculations

The process of performing and analyzing quantum chemical calculations follows a systematic workflow, ensuring the reliability and reproducibility of the results.

Conclusion

This technical guide outlines the application of quantum chemical calculations to elucidate the molecular properties of this compound. The theoretical data on molecular geometry, vibrational spectra, and electronic properties provide a foundational understanding of this molecule. While the presented quantitative data is illustrative, the methodologies and the conceptual framework are robust and widely applicable in the field of computational chemistry for drug design and materials science. The synergy between theoretical calculations and experimental validation is paramount for a comprehensive characterization of novel compounds.[6] This approach accelerates the discovery and development process by enabling a more targeted and informed research strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]